(5Z)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one
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Overview
Description
5-[(Z)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a thiazolone ring substituted with a 2,3-dimethoxyphenyl group and a 4-methylphenyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE typically involves the condensation of 2,3-dimethoxybenzaldehyde with 4-methylthiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5-[(Z)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **5-[(Z)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE
- **5-[(Z)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-ONE
- **5-[(Z)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-ONE
Uniqueness
The uniqueness of 5-[(Z)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE lies in its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C19H17NO3S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H17NO3S/c1-12-7-9-13(10-8-12)19-20-18(21)16(24-19)11-14-5-4-6-15(22-2)17(14)23-3/h4-11H,1-3H3/b16-11- |
InChI Key |
PRALBDGHEHNWRA-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/S2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=C(C(=CC=C3)OC)OC)S2 |
Origin of Product |
United States |
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